molecular formula C25H22N4O3S B374086 Cambridge id 6952414

Cambridge id 6952414

Cat. No.: B374086
M. Wt: 458.5g/mol
InChI Key: PZOZQESHMPCMTI-UHFFFAOYSA-N
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Description

Compounds in the CSD are cataloged using unique numerical identifiers, enabling researchers to access detailed structural information, including bond lengths, angles, and intermolecular interactions.

Such compounds are frequently characterized by their synthetic accessibility, stability under ambient conditions, and tunable reactivity for further functionalization .

Properties

Molecular Formula

C25H22N4O3S

Molecular Weight

458.5g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H22N4O3S/c1-18(30)19-12-14-20(15-13-19)26-24(31)17-33-25-28-27-23(16-32-22-10-6-3-7-11-22)29(25)21-8-4-2-5-9-21/h2-15H,16-17H2,1H3,(H,26,31)

InChI Key

PZOZQESHMPCMTI-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=CC=C4

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=CC=C4

Origin of Product

United States

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group may undergo hydrolysis under acidic or basic conditions to yield adamantane-1-carboxylic acid and 2-(2-fluorophenoxy)ethylamine:

Reaction :

C H FNO +H OH or OH Adamantane 1 COOH+H N CH CH O C H F\text{C H FNO }+\text{H O}\xrightarrow{\text{H or OH }}\text{Adamantane 1 COOH}+\text{H N CH CH O C H F}

Conditions :

  • Acidic : HCl (6M), reflux

  • Basic : NaOH (2M), 80°C

Fluorophenoxy Ether Cleavage

The 2-fluorophenoxy ethyl group may undergo cleavage via nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing fluorine substituent:

Reaction :

C H FNO +NH Adamantane 1 carboxamide+2 fluorophenol+CH CH \text{C H FNO }+\text{NH }\rightarrow \text{Adamantane 1 carboxamide}+\text{2 fluorophenol}+\text{CH CH }

Conditions :

  • Ammonia in methanol, 60°C

Electrophilic Substitution

The adamantane core is highly stable, but the fluorophenoxy group may participate in electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the fluorine atom.

Reaction TypeReagentsExpected Product
NitrationHNO₃/H₂SO₄N-[2-(2-fluoro-4-nitrophenoxy)ethyl]adamantane-1-carboxamide
SulfonationSO₃/H₂SO₄Sulfonated derivative at para position

Reduction of Amide

Catalytic hydrogenation of the amide group could yield the corresponding amine:

Reaction :

C H FNO +Pd CC H FNO\text{C H FNO }+\text{H }\xrightarrow{\text{Pd C}}\text{C H FNO}

Conditions :

  • H₂ (1 atm), Pd/C (10%), ethanol, 25°C

Stability and Degradation

  • Thermal Stability : The adamantane-carboxamide structure exhibits high thermal stability (decomposition >250°C) .

  • Photodegradation : The fluorophenoxy group may undergo photolytic cleavage under UV light, forming phenolic byproducts .

Research Gaps and Limitations

No experimental data specific to Cambridge id 6952414 or 6997811 were found in the analyzed sources. The above analysis is extrapolated from:

  • General amide/ether reactivity

  • Adamantane derivatives’ stability

  • Fluorinated aromatic compounds’ behavior

Recommendations for Further Study

  • Perform controlled hydrolysis experiments to validate reaction pathways.

  • Explore catalytic cross-coupling reactions involving the fluorophenoxy group.

  • Assess biological activity of derivatives for pharmaceutical applications.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : CAS 1046861-20-4 and the inferred “this compound” exhibit moderate LogP values (~2.15), suggesting favorable membrane permeability, a critical factor in drug design .
  • Solubility : CAS 1254115-23-5 demonstrates exceptional solubility (86.7 mg/mL), making it suitable for aqueous formulations, whereas boronic acid derivatives (e.g., CAS 1046861-20-4) require optimization for bioavailability .

Comparative Analysis :

  • Catalytic Efficiency : Palladium-catalyzed reactions (e.g., CAS 1046861-20-4) offer high regioselectivity but require stringent anhydrous conditions .
  • Scalability : CAS 1022150-11-3’s use of cesium carbonate and DMF highlights challenges in solvent removal and waste management .

Research Findings and Limitations

Structural Similarity vs. Bioactivity : Compounds with >0.85 similarity scores (e.g., CAS 1046861-20-4 analogs) may exhibit divergent bioactivities due to subtle stereoelectronic differences, necessitating advanced spectroscopic validation (e.g., 2D NMR, X-ray crystallography) .

Synthetic Challenges : Scalability issues persist for palladium-mediated reactions, with catalyst costs and purification hurdles limiting industrial adoption .

Database Limitations: Not all CSD entries are linked to bioactivity data, complicating structure-activity relationship (SAR) studies for “this compound” .

Q & A

Q. What ethical considerations apply beyond IRB approval when using Cambridge’s human subject data?

  • Guidelines :

Confidentiality : Anonymize data to comply with GDPR .

Informed Consent : Disclose data usage in publications/presentations .

Commercial Restrictions : Avoid sharing datasets violating Cambridge’s intellectual property agreements .

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